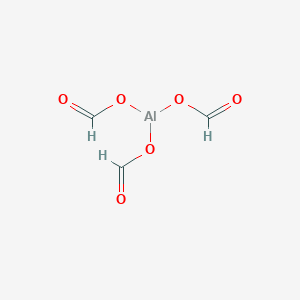
Aluminiumformiat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminiumformiat can be synthesized through the reaction of aluminium hydroxide with formic acid. The reaction typically involves mixing aluminium hydroxide with formic acid under controlled conditions to produce aluminium formate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium soaps with formic acid. This method is scalable and allows for the production of this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Aluminiumformiat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of aluminium oxide and carbon dioxide.
Reduction: Reduction reactions involving this compound can yield aluminium metal and formic acid.
Substitution: In substitution reactions, this compound can react with other acids or bases to form different aluminium salts
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various acids or bases under controlled pH conditions
Major Products:
Oxidation: Aluminium oxide and carbon dioxide.
Reduction: Aluminium metal and formic acid.
Substitution: Different aluminium salts depending on the reagents used
Scientific Research Applications
Aluminiumformiat has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and transesterification processes.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in the production of polyurethane foams .
Mechanism of Action
The mechanism of action of aluminiumformiat involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antimicrobial agent by disrupting microbial cell membranes. In industrial applications, it functions as a corrosion inhibitor by forming a protective layer on metal surfaces .
Comparison with Similar Compounds
Aluminium Acetate: Used in medical applications for its astringent properties.
Aluminium Chloride: Commonly used as a catalyst in organic synthesis.
Aluminium Sulfate: Widely used in water treatment and paper manufacturing
Uniqueness of Aluminiumformiat: this compound is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications, including its use as a catalyst, corrosion inhibitor, and antimicrobial agent. Its versatility and effectiveness in different fields set it apart from other aluminium compounds .
Properties
Molecular Formula |
C3H3AlO6 |
|---|---|
Molecular Weight |
162.03 g/mol |
IUPAC Name |
diformyloxyalumanyl formate |
InChI |
InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
InChI Key |
MJWPFSQVORELDX-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)O[Al](OC=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















